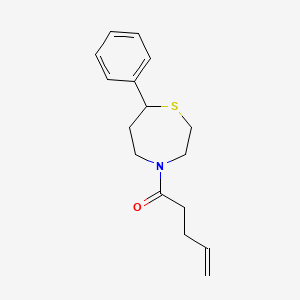

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

科学的研究の応用

Crystal Structure and Interactions

The study of 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one revealed the crystal structure and interactions within. The 1,3-thiazepan-4-one ring adopts a chair-type conformation, demonstrating the structural stability and potential for further chemical modification of related compounds. Molecules in the crystal are linked by weak C—H⋯O interactions, forming a three-dimensional network, which may inform the design of new materials or drugs (Yennawar & Silverberg, 2013).

Anticancer Activity

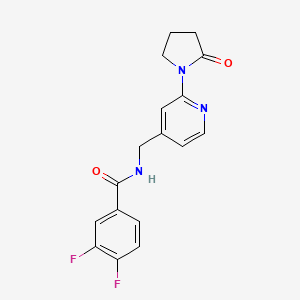

Research on the synthesis of 5-Substituted 2-Methylbenzimidazoles with Anticancer Activity indicates the potential of similar structural frameworks in developing anticancer agents. Compounds with thiocarboximidopyrazolyl, phenylpyrazolyl, and other substituents showed potent cytotoxic activity against various human cancer cell lines, highlighting the relevance of such chemical structures in medicinal chemistry for cancer treatment (El-Naem et al., 2003).

Microwave-assisted Syntheses

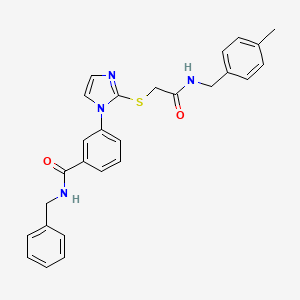

A novel "clean" synthetic method for N-heterocycles was developed using microwave-assisted synthesis, involving alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes. This method efficiently prepared known and novel N-heterocycles, demonstrating the utility of related compounds in facilitating diverse organic syntheses and potentially accelerating the discovery of new drugs or materials (Portela-Cubillo et al., 2008).

Enantioselective Catalysis

In the realm of asymmetric synthesis, research into the catalysis by amino acid-derived tetracoordinate complexes for enantioselective addition of dialkylzincs to aliphatic and aromatic aldehydes has shown that such frameworks can be highly effective. This suggests the potential of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one and derivatives in asymmetric catalysis, which is crucial for the production of chiral drugs and compounds (Dangel & Polt, 2000).

Fragment Screening Libraries

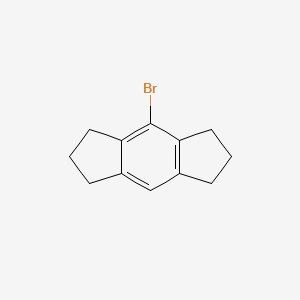

The synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries highlighted the underrepresentation of such seven-membered ring systems in fragment screening libraries. Their high 3D character and efficient, diversified synthesis make them suitable for developing new BET bromodomain ligands, thus contributing to the discovery of novel therapeutics (Pandey et al., 2020).

特性

IUPAC Name |

1-(7-phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c1-2-3-9-16(18)17-11-10-15(19-13-12-17)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBXWUITUAPOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)

![13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2713798.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)

![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)

![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2713808.png)